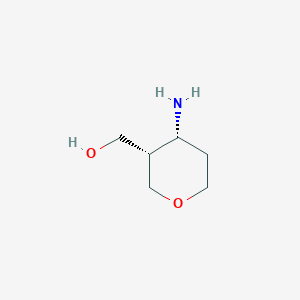
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol
Descripción general
Descripción
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, also known as ATPM, is a chiral building block that has been used in various chemical synthesis and biological studies. It is an important intermediate in the synthesis of many natural products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is not well understood. However, it has been suggested that ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol may act as a nucleophile in various chemical reactions, such as the reduction of carbonyl compounds. In addition, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol may form complexes with metal ions, which can catalyze various chemical reactions.
Biochemical and Physiological Effects:
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and anti-cancer activities. In addition, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been shown to inhibit the activity of some enzymes, such as acetylcholinesterase and monoamine oxidase. Moreover, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been reported to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol in lab experiments is its chiral nature, which makes it a useful tool for the synthesis of chiral compounds. In addition, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is relatively easy to synthesize and is commercially available. However, one of the limitations of using ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. One possible direction is the development of new synthetic methods for ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol and its derivatives. Another possible direction is the study of the mechanism of action of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, which may lead to the discovery of new chemical reactions and catalytic processes. Moreover, the potential applications of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol in drug discovery and the treatment of various diseases should be further explored.
Métodos De Síntesis
There are several methods to synthesize ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, including the reduction of 4-oxo-2,3,4,5-tetrahydro-pyridazine-3-carboxylic acid, the reductive amination of 2-pyridylacetaldehyde, and the reduction of 4-oxo-2,3,4,5-tetrahydrofuran-3-carboxylic acid. Among these methods, the reduction of 4-oxo-2,3,4,5-tetrahydro-pyridazine-3-carboxylic acid is the most commonly used and efficient method.
Aplicaciones Científicas De Investigación
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been widely used in chemical synthesis and biological studies. It has been used as a chiral building block in the synthesis of various natural products and pharmaceuticals, such as the anti-cancer drug paclitaxel and the anti-inflammatory drug celecoxib. In addition, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been used as a ligand in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds. Moreover, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been studied for its potential applications in drug discovery, such as the development of new anti-cancer and anti-inflammatory drugs.
Propiedades
IUPAC Name |
[(3S,4R)-4-aminooxan-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6-1-2-9-4-5(6)3-8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTPDMSEEPOHOV-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol | |
CAS RN |
1903831-85-5 | |
| Record name | rac-[(3R,4S)-4-aminooxan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2996827.png)
![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B2996828.png)
![7-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2996829.png)

![N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]cyclohexyl]prop-2-enamide](/img/structure/B2996831.png)

![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2996838.png)



![2-[(2-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2996842.png)
![3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2996844.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2996847.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-3-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2996849.png)